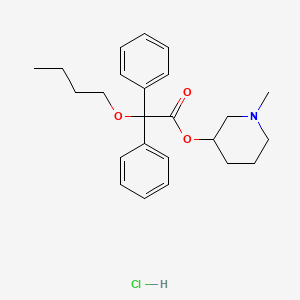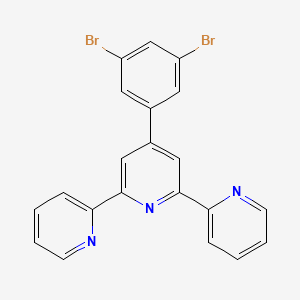
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is a chemical compound with a complex structure that includes a benzodioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxane ring system, followed by the introduction of the allyl group and the diethylamine moiety. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler compound with a similar ring system.
6-Allyl-1,4-benzodioxane: A related compound with an allyl group.
Diethylamine derivatives: Compounds with similar amine functionalities.
Uniqueness
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is unique due to its combination of the benzodioxane ring system, allyl group, and diethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
13203-20-8 |
|---|---|
Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
ethyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-5-12-6-7-13-15(19-11-10-17-13)14(12)18-9-8-16-4-2;/h3,6-7,16H,1,4-5,8-11H2,2H3;1H |
InChI Key |
MSUVYEWTUYYJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)



